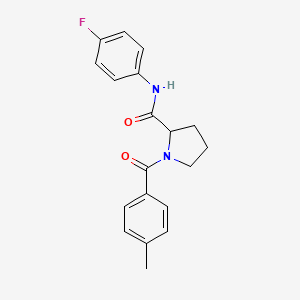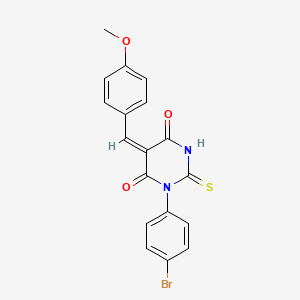
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in scientific research due to its potential therapeutic applications. FMP has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and antitumor properties. In
作用机制
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to act through multiple pathways. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause pain and inflammation. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that cause pain and inflammation. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological effects that make it a useful tool for studying inflammation, pain, and cancer. However, there are also some limitations to using N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in lab experiments. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been evaluated for its potential toxicity or side effects.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One area of interest is the development of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide derivatives with improved efficacy and safety profiles. Another area of interest is the evaluation of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in animal models and humans to determine its potential as a therapeutic agent for inflammation, pain, and cancer. Furthermore, the mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, so further research is needed to elucidate its molecular targets and pathways. Overall, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has great potential as a tool for scientific research and as a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
合成方法
The synthesis of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of proline and a coupling reagent. The resulting compound is then purified through column chromatography. This method has been optimized to produce high yields of pure N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide.
科学研究应用
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to have analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has demonstrated antitumor activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-6-14(7-5-13)19(24)22-12-2-3-17(22)18(23)21-16-10-8-15(20)9-11-16/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHZRQZMVUBOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine](/img/structure/B6127223.png)
![4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
![3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B6127241.png)
![N-methyl-1-(tetrahydro-2H-pyran-4-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6127244.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}acetamide](/img/structure/B6127258.png)
![2-(4-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6127275.png)

![2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B6127288.png)
![[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride](/img/structure/B6127290.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)
![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)